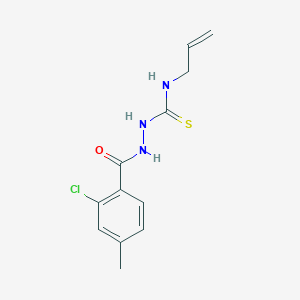

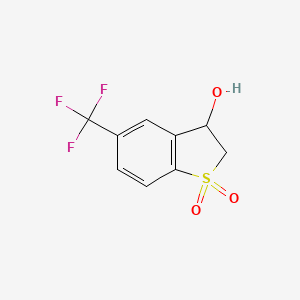

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process for “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” is not specified in the search results. It’s likely that this information can be found in scientific literature or specialized chemical databases .Molecular Structure Analysis

The molecular structure of “this compound” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific literature or databases .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not mentioned in the search results. Detailed information about its reactivity and interactions with other compounds might be found in scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the search results. For accurate information, it’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources .Scientific Research Applications

1. Anticancer Properties

Research has shown that N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide and its derivatives exhibit potential in cancer treatment. Studies demonstrate that these compounds have significant activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, Hussein et al. (2015) investigated dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, finding pronounced activity against human colorectal cancer cells, surpassing that of the standard drug 5-fluorouracil (Hussein et al., 2015). Similarly, Dadas et al. (2015) synthesized new tolmetin hydrazide derivatives of this compound, showing anticancer activity against human prostate and colon cancer cell lines (Dadas et al., 2015).

2. Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound derivatives. Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives with promising activity against anaerobic Gram-positive bacteria (Sławiński et al., 2013). In addition, Kaur et al. (2011) reported the synthesis of various substituted oxadiazole derivatives with significant antibacterial activity, highlighting the versatility of this compound in producing effective antibacterial agents (Kaur et al., 2011).

3. Antimalarial Activity

The compound and its derivatives have also shown promise in antimalarial research. Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing benzimidazole moiety, including this compound, which exhibited good in vitro antimalarial activity (Divatia et al., 2014).

4. Anticonvulsant Potential

In the field of neurology, derivatives of this compound have been evaluated for their anticonvulsant properties. Tripathi and Kumar (2013) designed and synthesized new compounds that were effective in anticonvulsant tests, showing potential for the development of new treatments for epilepsy (Tripathi & Kumar, 2013).

Safety and Hazards

Properties

IUPAC Name |

1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBMEVNRRCLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)

![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)